molecular formula C16H16N4OS B11036585 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B11036585
M. Wt: 312.4 g/mol
InChI Key: OAVAVAVVGNZDFG-UHFFFAOYSA-N
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Description

1.1. Overview of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone This compound belongs to the N-substituted pyrazoline family, characterized by a 5-phenyl-4,5-dihydro-1H-pyrazole core linked to a 4-methylpyrimidin-2-yl sulfanyl group and an ethanone moiety. The structural uniqueness of this compound lies in its hybrid architecture, combining a dihydropyrazole ring with a sulfanyl-linked pyrimidine group, which may enhance electronic interactions and binding affinity in biological systems.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C16H16N4OS/c1-12-7-9-17-16(19-12)22-11-15(21)20-14(8-10-18-20)13-5-3-2-4-6-13/h2-7,9-10,14H,8,11H2,1H3

InChI Key

OAVAVAVVGNZDFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)N2C(CC=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpyrimidine-2-thiol with 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties. The thioether and heterocyclic components may enhance the compound's ability to inhibit microbial growth.
  • Anticancer Potential : The pyrazole moiety is often associated with anticancer activity. Research into related compounds has shown that modifications in the pyrazole ring can lead to increased cytotoxicity against cancer cell lines.
  • Enzyme Inhibition : The compound can serve as a scaffold for developing enzyme inhibitors. Studies suggest that the presence of the pyrimidine and thioether groups may facilitate interactions with enzyme active sites.

Chemical Synthesis

The compound can be utilized as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, including:

  • Electrophilic Aromatic Substitution : Reaction pathways could involve substituting hydrogen atoms on the phenyl groups with other functional groups.
  • Formation of Derivatives : The compound can be modified to create derivatives with enhanced biological properties or different pharmacokinetic profiles.

Potential for Future Research

The unique structural characteristics of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone present opportunities for further exploration:

Targeted Drug Development

Given its potential biological activities, this compound could be a candidate for targeted drug development aimed at specific diseases such as cancer or infections caused by resistant microorganisms.

Synthetic Methodology Innovations

Research into new synthetic methodologies could enhance the yield and efficiency of producing this compound and its derivatives, making it more accessible for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Electronic and Physicochemical Properties

  • HOMO-LUMO Gaps : Fluorophenyl-substituted pyrazolines exhibit gaps of ~5.2 eV, correlating with stability and charge transfer efficiency . The target compound’s pyrimidine-sulfanyl group may reduce this gap due to electron-withdrawing effects.

Key Research Findings

  • Structural Insights : Dihedral angles and substituent bulk critically influence conformational flexibility and intermolecular interactions .
  • Synthetic Efficiency : Yields for pyrazolines range from 67% to moderate levels, depending on recrystallization solvents and substituent complexity .
  • Activity Trends : Electron-withdrawing groups (e.g., F, Cl) enhance enzyme inhibition, while sulfanyl groups may offer unique binding modes .

Biological Activity

The compound 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula of the compound is C18H18N4OSC_{18}H_{18}N_4OS, with a molecular weight of approximately 342.4 g/mol. The structure features a pyrimidine moiety linked to a pyrazole ring, which is known for its significant biological activities.

PropertyValue
Molecular Weight342.4 g/mol
XLogP3-AA3.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

Pharmacological Effects

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been studied for its potential in various therapeutic areas:

  • Anti-inflammatory Activity
    • In vitro studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain analogs demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
    • A series of synthesized pyrazole derivatives were evaluated for their ability to reduce inflammation, showing promising results that suggest potential use in treating inflammatory diseases .
  • Antimicrobial Activity
    • The compound has been tested against various bacterial strains, including E. coli and Bacillus subtilis. Results indicated significant antimicrobial activity at concentrations as low as 40 µg/mL , outperforming conventional antibiotics in some cases .
  • Anticancer Potential
    • Preliminary studies have suggested that the compound may inhibit cancer cell proliferation. For example, it exhibited significant antiproliferative effects against MCF-7 breast cancer cells with an IC50 value of 0.08 µM , indicating strong potential for development as an anticancer agent .

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Compounds with similar structures have been shown to inhibit COX enzymes involved in the inflammatory response, thus reducing inflammation .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties using an in vitro model. The results indicated that certain compounds significantly inhibited TNF-α and IL-6 release, suggesting their potential as anti-inflammatory agents .

Antimicrobial Screening

In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against Mycobacterium tuberculosis (MTB). One derivative showed promising results with an inhibition rate comparable to standard treatments like rifampin .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyrazole precursor (e.g., 5-phenyl-4,5-dihydro-1H-pyrazole) with a thiol-containing pyrimidine derivative under reflux conditions in polar aprotic solvents like DMF or DMSO. Potassium carbonate is often used as a base to deprotonate the thiol group and drive the reaction. Optimization parameters include:

  • Temperature : 80–100°C (prevents side reactions).
  • Solvent choice : DMF enhances nucleophilicity but may require rigorous drying.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
    Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing with analogous pyrazole and pyrimidine derivatives. For example, the pyrimidine ring protons resonate at δ 8.2–8.5 ppm, while pyrazole protons appear as doublets (δ 5.5–6.0 ppm) due to coupling.
  • FT-IR : Confirm the C=O stretch (~1680 cm⁻¹) and C-S bond (~650 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+ or [M+Na]+ ions; fragmentation patterns should align with the sulfanyl and pyrazole moieties.
    Cross-validate data with computational tools (e.g., Gaussian for DFT-based NMR predictions) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Use serial dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with standards like ciprofloxacin.
  • Antifungal Screening : Test against C. albicans using agar diffusion; fluconazole is a common positive control.
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., Dalton's lymphoma ascites cells). Reference compounds like doxorubicin help benchmark activity.
    Note: Activity variations (e.g., compound 22 in showing superior antibacterial effects) may arise from substituent electronic effects or steric hindrance.

Advanced Research Questions

Q. How can environmental stability and degradation pathways be systematically studied?

  • Methodological Answer : Design experiments aligned with the INCHEMBIOL project framework :

  • Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 3–9) and analyze degradation products via LC-MS.
  • Biotic Transformation : Use soil microbial consortia or activated sludge; track metabolite formation (e.g., sulfoxide derivatives) over 28 days.
  • Partitioning Studies : Measure log Kow (octanol-water) to assess bioaccumulation potential.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrimidine vs. pyrazole rings). For instance, chlorophenyl substituents in enhanced antifungal activity, while methoxy groups reduced potency.
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., assay pH, cell line viability).
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial DNA gyrase) and correlate with experimental MIC values .

Q. How can the compound’s mechanism of action in biological systems be elucidated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorometric substrates.
  • Gene Expression Profiling : Perform RNA-seq on treated microbial/cancer cells to identify dysregulated pathways (e.g., oxidative stress response).
  • Molecular Dynamics Simulations : Model interactions with targets (e.g., C. albicans lanosterol demethylase) to identify critical binding residues .

Q. What theoretical frameworks guide the study of this compound’s reactivity and interactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps (Gaussian 09) to predict nucleophilic/electrophilic sites.
  • Hammett Constants : Correlate substituent effects (σ values) with reaction rates or bioactivity trends.
  • QSPR Models : Develop quantitative structure-property relationships for solubility or toxicity prediction .

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